molecular formula C6H4N2 B016967 3-Cyanopyridine-2,4,5,6-d4 CAS No. 1020719-32-7

3-Cyanopyridine-2,4,5,6-d4

Cat. No. B016967
M. Wt: 108.13 g/mol
InChI Key: GZPHSAQLYPIAIN-RZIJKAHPSA-N
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Description

Synthesis Analysis

3-Cyanopyridine derivatives, including those with isotopic labeling, are synthesized from corresponding pyridinecarboxylic acid N-oxides through a series of chemical transformations. For instance, Pavlik and Laohhasurayotin (2005) described the synthesis of dideuterated cyanopyridines from pyridinecarboxylic acid N-oxides, showcasing a method that could be adapted for the synthesis of 3-cyanopyridine-2,4,5,6-d4 by using appropriate deuterium-labeled reagents or conditions (Pavlik & Laohhasurayotin, 2005).

Scientific Research Applications

Synthesis of Complex Molecules

One significant application of 3-cyanopyridine derivatives is in the synthesis of complex heterocyclic scaffolds. For instance, 3-cyanopyridine-2(1H)-thiones have been utilized in reactions with Biginelli-type compounds, leading to the formation of tetra- and pentacyclic heterocyclic structures. These compounds exhibit promising antibacterial and antifungal activities (Lebedyeva et al., 2012).

Ligand Behavior in Coordination Polymers

3-Cyanopyridine has also been highlighted for its versatile ligand behavior in coordination polymers with transition metals. It can act as both a bridging and terminal ligand, forming coordination polymers with metals such as Mn, Fe, Co, and Ni. These materials show interesting structural characteristics and potential for applications in materials science (Heine et al., 2018).

Catalysis and Biological Activities

In catalysis, nanostructured Na2CaP2O7 has been used alongside 3-cyanopyridine derivatives for the synthesis of 2-amino-3-cyanopyridine derivatives, showing good to outstanding yields. These derivatives have been evaluated for their antibacterial activity, indicating the potential for medical and pharmaceutical applications (Achagar et al., 2022).

Antibacterial and Antifungal Agents

The synthesis of new cyanopyridine scaffolds, which include 3-cyanopyridine derivatives, has shown a range of biological effects. These effects include antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities, making them suitable for the treatment of various diseases (Alhakamy et al., 2020).

Advanced Material Science

3-Cyanopyridine derivatives have been explored in the context of nonaqueous redox flow batteries (RFBs), where their electrochemical properties offer promising avenues for energy storage applications. Specifically, their reduction potentials and the stability of their radical anions under cycling conditions are of significant interest (Vaid et al., 2022).

Safety And Hazards

3-Cyanopyridine is considered hazardous. It is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4,5,6-tetradeuteriopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2/c7-4-6-2-1-3-8-5-6/h1-3,5H/i1D,2D,3D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPHSAQLYPIAIN-RZIJKAHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C#N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480991
Record name 3-Cyanopyridine-2,4,5,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanopyridine-2,4,5,6-d4

CAS RN

1020719-32-7
Record name 3-Cyanopyridine-2,4,5,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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